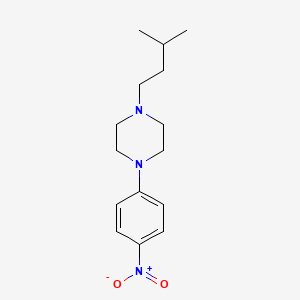

1-Isopentyl-4-(4-nitrophenyl)piperazine

Description

1-Isopentyl-4-(4-nitrophenyl)piperazine is a piperazine derivative featuring a 4-nitrophenyl group at the 4-position and an isopentyl (3-methylbutyl) chain at the 1-position. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as key intermediates or bioactive molecules. The synthesis of such compounds typically involves nucleophilic substitution reactions or ring-opening strategies using cyclic tertiary amines, as demonstrated in the preparation of sulfur-containing ethyl piperazine analogs . The isopentyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

1-(3-methylbutyl)-4-(4-nitrophenyl)piperazine |

InChI |

InChI=1S/C15H23N3O2/c1-13(2)7-8-16-9-11-17(12-10-16)14-3-5-15(6-4-14)18(19)20/h3-6,13H,7-12H2,1-2H3 |

InChI Key |

NRPCXOOXZNMKDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituent groups. Key comparisons include:

Physicochemical Properties

- Solubility: Piperazine derivatives with ethylene spacers (e.g., quinolone-linked compounds in ) exhibit >80 μM solubility at pH 2.0–6.5, whereas direct attachment of aromatic groups (e.g., phenyl) reduces solubility to <20 μM. The isopentyl group’s hydrophobicity may lower aqueous solubility relative to polar substituents .

- Metabolic Stability : Piperazine rings are metabolic hotspots. Deethylation and oxidation occur in compounds with labile N-alkyl groups (). The isopentyl group’s branched structure may slow oxidative metabolism compared to linear chains.

Crystallographic and Conformational Analysis

Crystal structures of 4-nitrophenylpiperazinium salts () reveal that substituents influence packing motifs. For example:

- Axial vs. equatorial orientation of exocyclic N–C bonds affects hydrogen-bonding networks.

- π–π stacking in 4-nitrophenyl groups dominates packing in some salts (e.g., III in ). The isopentyl group’s bulk may disrupt such interactions, altering crystallization behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.